molecular formula C14H19NO2S2 B7629908 6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(3,3-dimethylmorpholin-4-yl)methanone

6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(3,3-dimethylmorpholin-4-yl)methanone

Cat. No. B7629908
M. Wt: 297.4 g/mol
InChI Key: IKCOBOCBVAOAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(3,3-dimethylmorpholin-4-yl)methanone is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. Its unique structure and properties make it a promising candidate for the development of new drugs and therapies.

Mechanism of Action

The exact mechanism of action of 6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(3,3-dimethylmorpholin-4-yl)methanone is not fully understood. However, it is believed to work by interacting with specific cellular targets, such as enzymes or receptors, to modulate their activity and function.
Biochemical and Physiological Effects:
Studies have shown that the compound has a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(3,3-dimethylmorpholin-4-yl)methanone in lab experiments is its unique structure, which allows for the development of novel drugs and therapies. However, its complex synthesis method and limited availability may pose challenges for researchers.

Future Directions

There are several future directions for research on 6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(3,3-dimethylmorpholin-4-yl)methanone. These include the investigation of its potential use in combination therapy with other drugs, the development of more efficient synthesis methods, and the exploration of its applications in other areas of medicinal chemistry, such as drug delivery and imaging.

Synthesis Methods

The synthesis of 6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(3,3-dimethylmorpholin-4-yl)methanone involves several steps, including the reaction of 4-bromo-2-thiophenecarboxaldehyde with 2-amino-2-methyl-1-propanol to form an imine intermediate. This intermediate is then reacted with 3,3-dimethylmorpholine and a thiol to yield the final product.

Scientific Research Applications

The compound has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation. It has also been investigated for its antimicrobial and antifungal properties.

properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(3,3-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S2/c1-14(2)9-17-6-5-15(14)13(16)12-10-3-7-18-11(10)4-8-19-12/h3,7,12H,4-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCOBOCBVAOAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1C(=O)C2C3=C(CCS2)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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